7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 4-methylbenzyl-substituted quinazolin-4-amine is a structurally precise tool for SAR-driven kinase inhibitor research. The para-methyl group elevates lipophilicity (cLogP ~3.8 vs. ~3.2 for the unsubstituted benzyl analog), directly modulating target selectivity and cellular permeability. Use this compound to benchmark ADME contributions in lead optimization, differentiate kinase targets via chemical proteomics, and expand ion channel screening libraries. Substituting analogs without head-to-head comparative data risks order-of-magnitude potency shifts; procure this specific isomer to ensure reproducible, side-by-side profiling against EGFR panels.

Molecular Formula C16H14ClN3
Molecular Weight 283.76
CAS No. 477861-84-0
Cat. No. B2802946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine
CAS477861-84-0
Molecular FormulaC16H14ClN3
Molecular Weight283.76
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C16H14ClN3/c1-11-2-4-12(5-3-11)9-18-16-14-7-6-13(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
InChIKeyNLCQSIOLVLJOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477861-84-0): Chemical Identity and Class Context for Procurement Decisions


7-Chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477861-84-0) is a synthetic small-molecule quinazoline derivative with the molecular formula C₁₆H₁₄ClN₃ and a molecular weight of 283.76 g/mol . It belongs to the 4-aminoquinazoline class, a privileged scaffold in medicinal chemistry widely explored for kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase family [1]. The compound features a 7-chloro substituent on the quinazoline core and a 4-methylbenzylamino group at the C4 position, distinguishing it from other benzylamino-quinazoline analogs through the presence and position of the methyl substituent on the benzyl ring. Commercially, it is available from multiple suppliers at ≥98% purity for research use only, with recommended storage at 2–8°C under dry, sealed conditions .

Why Generic Substitution of 7-Chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine with In-Class Analogs Requires Quantitative Justification


Within the 4-benzylaminoquinazoline series, even minor structural variations—such as the absence or positional shift of a single methyl group on the benzyl ring—can produce substantial differences in target binding affinity, selectivity profile, and cellular potency [1]. The 4-methylbenzyl substituent in 7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477861-84-0) introduces distinct steric and electronic properties compared to the unsubstituted benzyl analog (CAS 477861-82-8), the 4-chlorobenzyl analog (CAS 477861-83-9), or the 2-methylbenzyl regioisomer (MLS001166213). Published structure-activity relationship (SAR) studies on quinazoline derivatives demonstrate that substituent identity and position on the N-benzyl group directly modulate IC₅₀ values against kinase targets and ion channels [2]. Consequently, substituting one analog for another without head-to-head comparative data risks altering potency by orders of magnitude or introducing off-target liabilities. The quantitative evidence presented in Section 3 establishes the specific differentiation dimensions that procurement and screening teams must evaluate.

Quantitative Differentiation Evidence for 7-Chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine Against Closest Analogs


Structural Differentiation: 4-Methylbenzyl vs. Unsubstituted Benzyl and 4-Chlorobenzyl Analogs

The 4-methyl substituent on the N-benzyl group of 7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477861-84-0, MW = 283.76, cLogP ~3.8) provides increased lipophilicity and steric bulk compared to the unsubstituted N-benzyl analog (CAS 477861-82-8, MW = 269.73, cLogP ~3.2). In the related makaluvamine benzyl analog series, a 4-methyl substituent on the benzyl group improved antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.3 µM) compared to methoxy-substituted analogs which showed reduced potency, suggesting that the 4-methyl group contributes favorably to target engagement [1]. The 4-chlorobenzyl analog (CAS 477861-83-9, MW = 303.03) introduces an electron-withdrawing group that alters the electronic character of the benzyl ring, potentially affecting π-stacking interactions within the ATP-binding pocket.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Kinase Inhibition Profile: Class-Level EGFR Inhibitory Activity of 4-Benzylaminoquinazolines

The 7-chloroquinazoline scaffold with a 4-benzylamino substituent is documented as a core pharmacophore for ATP-competitive EGFR kinase inhibition [1]. In the broader 4-anilinoquinazoline series, compounds bearing a 7-chloro substituent typically exhibit EGFR IC₅₀ values in the low nanomolar to sub-micromolar range. For context, the reference 4-anilinoquinazolines gefitinib and erlotinib display EGFR IC₅₀ values of approximately 2–20 nM [2]. While direct EGFR IC₅₀ data for CAS 477861-84-0 have not been published in primary literature, the compound's structural features (7-Cl, 4-(4-methylbenzylamino)) place it within the active pharmacophore space established by multiple 4-benzylaminoquinazoline SAR studies [3].

EGFR Inhibition Tyrosine Kinase Cancer Cell Proliferation

Ion Channel Activity: Comparative Screening Data for the 2-Methoxybenzyl Analog

A closely related analog, 7-chloro-N-(2-methoxybenzyl)-4-quinazolinamine (BindingDB ID: BDBM43536), was tested in the NIH Molecular Libraries Program and exhibited an IC₅₀ of 55.7 µM (55,700 nM) in a primary screening assay [1]. This analog differs from the target compound only by the replacement of the 4-methyl group with a 2-methoxy substituent on the benzyl ring. Both the positional shift of the substituent (para → ortho) and the electronic nature of the substituent (methyl → methoxy) are expected to influence binding interactions. The 4-methylbenzyl analog (CAS 477861-84-0) may exhibit a different activity profile due to the electron-donating, lipophilic methyl group at the para position, which is better tolerated for hydrophobic pocket interactions in many kinase and GPCR binding sites.

Ion Channel Pharmacology Sodium Channel Screening Library

Commercial Availability and Purity Specification vs. Closest Analogs

7-Chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477861-84-0) is commercially available from multiple independent suppliers including Leyan (Cat. 1674314, 98% purity) and ChemScene (Cat. CS-0603648) with documented storage conditions (sealed, dry, 2–8°C) . In contrast, the 4-chlorobenzyl analog (CAS 477861-83-9) and the 4-fluorobenzyl analog (CAS 477861-93-1) are primarily listed by single suppliers with variable purity specifications. The unsubstituted benzyl analog (CAS 477861-82-8) is listed at 97% purity, marginally lower than the 98% specification available for the 4-methylbenzyl derivative. Multi-supplier availability reduces procurement risk and ensures competitive pricing, a practical advantage for large-scale screening campaigns.

Chemical Procurement Compound Sourcing Purity Comparison

Optimal Research and Procurement Application Scenarios for 7-Chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477861-84-0)


Kinase Inhibitor SAR Probe for 4-Benzylamino Position Optimization

As established in Section 3 (Evidence Item 2), the compound serves as a structurally defined probe for exploring steric and electronic effects at the 4-benzylamino position of the quinazoline kinase inhibitor pharmacophore. The 4-methylbenzyl group provides a specific combination of para-substitution, electron-donating character, and moderate lipophilicity (cLogP ~3.8) that can be systematically compared against the unsubstituted benzyl, 4-chlorobenzyl, and 4-fluorobenzyl analogs in parallel EGFR or kinome-wide selectivity panels. Procurement of CAS 477861-84-0 at 98% purity from multiple suppliers enables reproducible head-to-head SAR studies [1].

Reference Compound for Ion Channel Screening Library Expansion

Based on the screening data available for the 2-methoxybenzyl analog (BDBM43536, IC₅₀ = 55.7 µM; Evidence Item 3, Section 3), the 4-methylbenzyl analog (CAS 477861-84-0) represents a chemically distinct comparator for expanding ion channel screening libraries, particularly for sodium channel (NaV) and potassium channel targets where quinazoline derivatives have demonstrated modulatory activity. The compound's structural divergence from the 2-methoxy analog (positional isomerism and substituent electronic character) makes it valuable for mapping structure-activity landscapes in ion channel pharmacology.

Physicochemical Property Benchmarking in Lead Optimization Campaigns

The quantitative physicochemical differentiation established in Section 3 (Evidence Item 1)—including molecular weight (283.76), cLogP (~3.8), and the specific contribution of the para-methyl substituent to lipophilicity—positions CAS 477861-84-0 as a benchmarking compound for assessing the impact of benzyl substitution on ADME properties within quinazoline lead optimization programs. The 4-methyl group increases cLogP by approximately 0.6 log units relative to the unsubstituted benzyl analog (cLogP ~3.2), providing a measurable parameter for correlating lipophilicity with cellular permeability and metabolic stability in comparative assays [1].

Chemical Biology Tool for Target Deconvolution Studies

Given the quinazoline scaffold's established affinity for the ATP-binding pocket of multiple kinases (class-level evidence, Section 3, Evidence Item 2), CAS 477861-84-0 can be employed as a tool compound in chemical proteomics experiments (e.g., kinobeads pull-down or thermal proteome profiling) to identify intracellular targets that preferentially interact with 4-benzylamino-substituted quinazolines versus 4-anilino-substituted clinical inhibitors (gefitinib, erlotinib). The differential target engagement profile may reveal novel kinase targets sensitive to the 4-methylbenzyl pharmacophore [2].

Quote Request

Request a Quote for 7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.